molecular formula C32H50N6O10 B5058413 N,O-bis(tert-butoxycarbonyl)tyrosylalanylglycylleucylglycinamide

N,O-bis(tert-butoxycarbonyl)tyrosylalanylglycylleucylglycinamide

Cat. No. B5058413
M. Wt: 678.8 g/mol
InChI Key: IRZIRGSTEJPVHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,O-bis(tert-butoxycarbonyl)tyrosylalanylglycylleucylglycinamide, also known as Boc-Tyr-Ala-Gly-Leu-Gly-NH2, is a synthetic peptide that has gained significant attention in the field of biochemistry and molecular biology. This peptide is widely used in scientific research for its unique properties and potential applications in various fields.

Mechanism of Action

The mechanism of action of N,O-bis(tert-butoxycarbonyl)tyrosylalanylglycylleucylglycinamideGly-Leu-Gly-NH2 is not fully understood. However, it is believed to act as a competitive inhibitor of proteases and peptidases. The peptide can also interact with receptors and proteins through hydrogen bonding and electrostatic interactions.
Biochemical and Physiological Effects:
N,O-bis(tert-butoxycarbonyl)tyrosylalanylglycylleucylglycinamideGly-Leu-Gly-NH2 has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of proteases and peptidases, which play a crucial role in many biological processes. The peptide can also interact with receptors and proteins, leading to downstream signaling events. N,O-bis(tert-butoxycarbonyl)tyrosylalanylglycylleucylglycinamideGly-Leu-Gly-NH2 has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of N,O-bis(tert-butoxycarbonyl)tyrosylalanylglycylleucylglycinamideGly-Leu-Gly-NH2 is its stability and solubility in aqueous solutions. The peptide is also relatively easy to synthesize using SPPS technique. However, one of the limitations of N,O-bis(tert-butoxycarbonyl)tyrosylalanylglycylleucylglycinamideGly-Leu-Gly-NH2 is its susceptibility to proteases and peptidases, which can degrade the peptide and affect its activity.

Future Directions

There are numerous future directions for the use of N,O-bis(tert-butoxycarbonyl)tyrosylalanylglycylleucylglycinamideGly-Leu-Gly-NH2 in scientific research. One potential application is in the development of novel protease inhibitors for the treatment of various diseases. The peptide can also be used as a tool for studying protein-protein interactions and receptor-ligand interactions. Further research is needed to fully understand the mechanism of action of N,O-bis(tert-butoxycarbonyl)tyrosylalanylglycylleucylglycinamideGly-Leu-Gly-NH2 and its potential applications in various fields.

Synthesis Methods

The synthesis of N,O-bis(tert-butoxycarbonyl)tyrosylalanylglycylleucylglycinamideGly-Leu-Gly-NH2 involves the use of solid-phase peptide synthesis (SPPS) technique. This method involves the stepwise addition of amino acids to a growing peptide chain, which is anchored to a solid support. The Boc protecting group is used to protect the N-terminal of the peptide, while the side chains of Tyr, Ala, Gly, and Leu are protected using tert-butoxycarbonyl (Boc) groups. The final product is obtained by cleaving the peptide from the solid support and removing the protecting groups.

Scientific Research Applications

N,O-bis(tert-butoxycarbonyl)tyrosylalanylglycylleucylglycinamideGly-Leu-Gly-NH2 has numerous applications in scientific research. It is widely used as a substrate for enzymes such as proteases and peptidases. The peptide can also be used as a model compound for studying protein folding and stability. N,O-bis(tert-butoxycarbonyl)tyrosylalanylglycylleucylglycinamideGly-Leu-Gly-NH2 has also been used as a tool for studying protein-protein interactions and receptor-ligand interactions.

properties

IUPAC Name

[4-[3-[[1-[[2-[[1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]phenyl] tert-butyl carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H50N6O10/c1-18(2)14-22(27(42)34-16-24(33)39)37-25(40)17-35-26(41)19(3)36-28(43)23(38-29(44)47-31(4,5)6)15-20-10-12-21(13-11-20)46-30(45)48-32(7,8)9/h10-13,18-19,22-23H,14-17H2,1-9H3,(H2,33,39)(H,34,42)(H,35,41)(H,36,43)(H,37,40)(H,38,44)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRZIRGSTEJPVHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)N)NC(=O)CNC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)OC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H50N6O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

678.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-DL-Tyr(Boc)-DL-Ala-Gly-DL-Leu-Gly-NH2

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